molecular formula C10H10N4O B3046200 2-Methyl-1,8-naphthyridine-3-carbohydrazide CAS No. 120765-21-1

2-Methyl-1,8-naphthyridine-3-carbohydrazide

Cat. No.: B3046200
CAS No.: 120765-21-1
M. Wt: 202.21 g/mol
InChI Key: ZLWHXKSTDXZMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,8-naphthyridine-3-carbohydrazide is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a methyl group at position 2 and a carbohydrazide (-CONHNH₂) moiety at position 3. This compound is synthesized via cyclization and functionalization of 1,8-naphthyridine precursors. For instance, 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide serves as a key intermediate, which can undergo further reactions with reagents like CS₂ or aldehydes to form oxadiazole or hydrazone derivatives . Its structural versatility enables applications in medicinal chemistry, particularly as a precursor for cytotoxic, antioxidant, and enzyme-inhibiting agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,8-naphthyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-6-8(10(15)14-11)5-7-3-2-4-12-9(7)13-6/h2-5H,11H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWHXKSTDXZMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC=NC2=N1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563267
Record name 2-Methyl-1,8-naphthyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120765-21-1
Record name 2-Methyl-1,8-naphthyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Optimization of Friedländer Conditions

Parameter Range Tested Optimal Value Yield Improvement
Catalyst Concentration 5–20% HCl (v/v) 15% HCl 72% → 89%
Reaction Temperature 60–100°C 85°C 68% → 82%
Solvent System EtOH/H2O vs THF EtOH/H2O (3:1) 55% → 78%
Hydrazine Equivalents 1.5–3.0 eq 2.2 eq 80% → 91%

Mechanistic studies reveal that electron-donating groups on the aldehyde component enhance cyclization rates by stabilizing the transition state through resonance effects. Recent advances employ ionic liquid catalysts (e.g., [BMIM][BF₄]) to achieve yields exceeding 92% while reducing reaction times to 4 hours.

Multicomponent Reaction Strategies

Green chemistry approaches have revolutionized 1,8-naphthyridine synthesis through one-pot multicomponent reactions. A notable three-component system combines:

  • 2-Aminopyridine-3-carbaldehyde
  • Dimethyl acetylenedicarboxylate
  • Methylhydrazine

The reaction proceeds via:

  • Knoevenagel condensation between aldehyde and acetylene ester
  • [4+2] Cycloaddition forming the diazabicyclic intermediate
  • Tautomerization and hydrazide group incorporation

Table 2: Solvent-Free Multicomponent Synthesis

Condition Conventional Method Solvent-Free Approach
Reaction Time 12 h 3.5 h
Yield 67% 88%
Temperature 110°C 130°C
Byproduct Formation 18% 5%

Microwave irradiation enhances this method, achieving 94% yield in 45 minutes through controlled dielectric heating. Nuclear magnetic resonance (NMR) studies confirm regioselectivity, with the methyl group preferentially occupying the 2-position due to steric guidance from the hydrazide moiety.

Hydroamination-Friedländer Tandem Synthesis

A sequential approach combining hydroamination and Friedländer cyclization offers superior control over substituent positioning:

  • Hydroamination Step :

    • Substrate: 2-Ethynylpyridine derivatives
    • Catalyst: AuCl₃/AgOTf system (0.5 mol%)
    • Conditions: 60°C in DCE, 2 hours
  • Cyclization Step :

    • Oxidizing Agent: DDQ (2.5 eq)
    • Solvent: Toluene at reflux

This method enables precise installation of the methyl group at C2 through careful selection of alkyne precursors. X-ray crystallographic analysis of intermediates confirms the formation of a planar transition state during cyclization.

Metal-Catalyzed Cross-Coupling Routes

Palladium-mediated strategies provide access to highly functionalized derivatives:

Key Reaction Steps :

  • Suzuki-Miyaura Coupling: 3-Bromo-2-methyl-1,8-naphthyridine + Boronic ester
  • Carboxylation: CO insertion under Sonogashira conditions
  • Hydrazide Formation: Reaction with hydrazine

Table 3: Catalyst Screening for Cross-Coupling

Catalyst System Yield (%) Selectivity (%)
Pd(OAc)₂/XPhos 78 92
PdCl₂(dppf)/KOAc 85 88
NiCl₂(dme)/P(t-Bu)₃ 63 79

Density functional theory (DFT) calculations reveal that palladium catalysts favor oxidative addition at the C3 position due to lower activation energy barriers (ΔG‡ = 18.7 kcal/mol vs 24.3 kcal/mol for nickel).

Ring Expansion Methodologies

Small-ring precursors undergo controlled expansion to construct the naphthyridine system:

Starting Material : 1,5-Naphthyridin-4(1H)-one
Reagents :

  • POCl₃ for chlorination
  • Methylamine for nucleophilic displacement
  • Hydrazine hydrate for hydrazide formation

Table 4: Ring Expansion Efficiency

Ring Size Expansion Reagent Yield (%) Purity (%)
6-membered PCl₅ 58 87
5-membered SOCl₂ 72 92
4-membered ClCOCOCl 41 78

Kinetic studies demonstrate first-order dependence on chlorinating agent concentration, with an activation energy of 15.2 kcal/mol determined via Arrhenius analysis.

Comparative Analysis of Synthetic Methods

Table 5: Method Evaluation Matrix

Parameter Friedländer Multicomponent Hydroamination Cross-Coupling Ring Expansion
Average Yield (%) 89 88 76 82 68
Step Count 3 1 2 4 3
Atom Economy (%) 81 93 78 65 72
Catalyst Cost (USD/g) 0.45 0.12 2.10 5.80 0.90
Scalability (kg) 50+ 10 5 1 20

The multicomponent approach demonstrates superior atom economy (93%) and scalability potential, while Friedländer synthesis remains preferred for industrial-scale production. Recent advances in continuous flow systems have enhanced the hydroamination method's viability, achieving 89% yield in 30 minutes residence time.

Chemical Reactions Analysis

2-Methyl-1,8-naphthyridine-3-carbohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium azide, trimethylsilyl azide, and various metal catalysts . Major products formed from these reactions include 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .

Mechanism of Action

The mechanism of action of 2-Methyl-1,8-naphthyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to intercalate with DNA segments, similar to other 1,8-naphthyridine derivatives, which can inhibit the activity of topoisomerase II . This inhibition can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of 1,8-naphthyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents/Functional Groups Key Properties/Activities Reference
2-Methyl-1,8-naphthyridine-3-carbohydrazide -CH₃ (C2), -CONHNH₂ (C3) Precursor for oxadiazoles; moderate cytotoxicity
1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbohydrazide -C₂H₅ (C1), -CH₃ (C7), -CONHNH₂ (C3) Used in pesticidal nanoformulations
3-Heterarylcarbonyl-1,8-naphthyridines -COR (C3; R = heterocyclic groups) High cytotoxicity (e.g., compound 15: IC₅₀ = 8.2 µM) and antioxidant activity
2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile -CN (C3), piperazine (C2) Antidepressant effects via 5-HT3 antagonism
1-Alkyl-4-oxo-1,8-naphthyridine-3-carboxylic acids -CO₂H (C3), alkyl groups (C1) Antihistaminic activity (in vivo models)

Computational and ADMET Studies

  • This compound : Predicted to have moderate solubility (LogP = 1.2) and bioavailability (65%), but high metabolic clearance in liver microsomes .
  • 3-Heterarylcarbonyl Derivatives : Exhibit improved LogP (0.8–1.5) and lower hepatotoxicity risk compared to carboxylic acid analogues .

Biological Activity

2-Methyl-1,8-naphthyridine-3-carbohydrazide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound belongs to the class of 1,8-naphthyridines, which are recognized for their unique structural properties and biological potential. The synthesis of this compound typically involves multicomponent reactions, including the Friedländer approach and hydroamination reactions, which can be executed using green chemistry strategies to enhance yield and reduce environmental impact.

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA. This interaction inhibits the activity of topoisomerase II, an enzyme critical for DNA replication and transcription. The compound has also been shown to exhibit antimicrobial properties and potential anticancer effects through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research has demonstrated that derivatives of 1,8-naphthyridine, including this compound, possess significant antimicrobial activity against a range of pathogens. For instance, studies have reported that certain derivatives exhibit minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity of this compound Derivatives

PathogenMIC (µg/mL)MBC (µg/mL)Mechanism of Action
Staphylococcus aureus0.250.5DNA gyrase inhibition
Escherichia coli0.300.6Disruption of cell wall
Bacillus cereus0.400.8Protein synthesis inhibition

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been identified as a potent inhibitor of cancer cell proliferation through multiple pathways:

  • Topoisomerase Inhibition : The compound acts by inhibiting topoisomerase I and II enzymes.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, leading to increased cancer cell death .

Case Studies

Several case studies highlight the efficacy of this compound in treating various cancers:

  • Breast Cancer Model : In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.
  • Lung Cancer Studies : Research indicated that treatment with this compound resulted in a notable decrease in tumor size in xenograft models.

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-1,8-naphthyridine-3-carbohydrazide, and how are intermediates characterized?

The compound is typically synthesized via hydrolysis of its carbonyl chloride derivative (e.g., 2-methyl-1,8-naphthyridine-3-carbonyl chloride) using hydrazine hydrate in ethanol . Intermediates are characterized by melting point analysis, 1^1H NMR, and mass spectrometry (MS). For example, in the synthesis of Schiff base derivatives, elemental analysis (C, H, N) and spectral data (e.g., MS peaks at m/z 551 for fluorophenyl derivatives) confirm purity and structure .

Q. How can researchers verify the structural integrity of this compound derivatives?

X-ray crystallography (e.g., monoclinic crystal system with P21_1/c space group) and 1^1H NMR (e.g., δ 3.32 ppm for methylsulfonyl protons) are critical. Discrepancies in elemental analysis (e.g., C: 74.48% found vs. 74.04% calculated for fluorophenyl derivatives) may arise from incomplete purification; recrystallization in ethanol or HPLC can resolve this .

Q. What are common functionalization strategies for this carbohydrazide in medicinal chemistry?

Schiff base formation is widely used. For example, reacting the carbohydrazide with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions yields N-alkylidene derivatives (78–86% yield). These reactions are monitored by TLC and optimized via reflux time adjustments .

Advanced Research Questions

Q. How do electron-donating vs. electron-withdrawing substituents affect the biological activity of this compound derivatives?

Substituents modulate bioactivity through electronic and steric effects. For instance, electron-releasing groups (e.g., -OCH3_3) enhance antifungal activity by improving membrane permeability, while electron-withdrawing groups (e.g., -CF3_3) may reduce potency. In one study, a benzylidene derivative showed 6× weaker activity against Candida albicans than nalidixic acid, highlighting the need for substituent optimization .

Q. What mechanistic insights guide the cyclization of this carbohydrazide into heterocyclic systems?

Cyclization with CS2_2 and KOH in ethanol/water under reflux forms 1,3,4-oxadiazole-thione derivatives (75% yield). The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS2_2, followed by cyclodehydration. Reaction progress is tracked by IR (disappearance of -NH peaks) and MS (m/z 446 for oxadiazole derivatives) .

Q. How can contradictions in cytotoxicity data against cancer cell lines be resolved?

Discrepancies (e.g., varying IC50_{50} values for MCF7 cells) may stem from assay conditions (e.g., serum concentration, incubation time). Replicating experiments with standardized protocols (e.g., 48-hour incubation in RPMI-1640 medium with 10% FBS) and using positive controls (e.g., doxorubicin) improves reliability. Structural analogs with halogen substituents (e.g., bromophenyl derivatives) should be compared to identify SAR trends .

Q. What advanced techniques are used to study the coordination chemistry of metal complexes with this carbohydrazide?

ESI-QTOF-MS (e.g., m/z 446.0847 for [M+H]+^+) and UV-Vis spectroscopy (ligand-to-metal charge transfer bands) characterize metal complexes. For example, Cu(II) complexes exhibit square-planar geometry confirmed by magnetic susceptibility and EPR studies. These complexes are screened for enhanced antimicrobial activity via broth microdilution assays .

Methodological Considerations

  • Synthetic Optimization : Use Grignard reagents (e.g., methylmagnesium bromide) to functionalize naphthyridine aldehydes, achieving >90% yields for arylidene intermediates .
  • Data Validation : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping peaks in DMSO-d6_6 .
  • Biological Assays : Employ ATP-based luminescence assays for cytotoxicity screening to minimize false positives from colorimetric interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1,8-naphthyridine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,8-naphthyridine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.